molecular formula C5H12ClNO2S B13455789 2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride

2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride

Cat. No.: B13455789
M. Wt: 185.67 g/mol
InChI Key: SVFREPACOJWNHK-UHFFFAOYSA-N
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Description

2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is a versatile chemical compound used extensively in scientific research. This compound exhibits remarkable properties, making it invaluable in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride typically involves the reaction of 2-methyl-1lambda6,3-thiazinane-1,1-dione with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant applications in different fields .

Scientific Research Applications

2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications and is used in drug development and formulation.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1lambda6,2-thiazinane-1,1-dione
  • 1lambda6,3-thiazinane-1,1-dione hydrochloride
  • 2-methyl-1lambda6,2-thiazolidine-1,1-dione
  • 6-methyl-1lambda6,2-thiazinane-1,1-dione .

Uniqueness

2-Methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and effectiveness in various fields set it apart from similar compounds.

Properties

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

2-methyl-1,3-thiazinane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C5H11NO2S.ClH/c1-5-6-3-2-4-9(5,7)8;/h5-6H,2-4H2,1H3;1H

InChI Key

SVFREPACOJWNHK-UHFFFAOYSA-N

Canonical SMILES

CC1NCCCS1(=O)=O.Cl

Origin of Product

United States

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